molecular formula C7H12O2 B3344535 2-methylhex-5-enoic Acid CAS No. 77290-89-2

2-methylhex-5-enoic Acid

Cat. No.: B3344535
CAS No.: 77290-89-2
M. Wt: 128.17 g/mol
InChI Key: SXUXAXVRKXYXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylhex-5-enoic acid, also known as 2-methyl-5-hexenoic acid, is a carboxylic acid with the molecular formula C7H12O2. This compound is characterized by the presence of a carboxyl group (-COOH) and a double bond in its structure, making it an unsaturated carboxylic acid. It is widely used in various scientific research fields and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhex-5-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester, 2-methylhex-5-enoate, using acidic or basic conditions. Another method includes the oxidation of 2-methylhex-5-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-methylhex-5-en-1-ol. This process typically involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce this compound derivatives.

    Reduction: Reduction of the double bond can yield 2-methylhexanoic acid.

    Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: 2-Methylhexanoic acid.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-Methylhex-5-enoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving metabolic pathways and enzyme interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical processes. The double bond in its structure allows for potential participation in addition reactions, further modifying its biological activity .

Comparison with Similar Compounds

    2-Methylhexanoic acid: Lacks the double bond present in 2-methylhex-5-enoic acid.

    Hex-5-enoic acid: Similar structure but without the methyl group at the second position.

    2-Methylpent-4-enoic acid: Similar structure but with one less carbon atom.

Uniqueness: this compound is unique due to the presence of both a methyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-methylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUXAXVRKXYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312904
Record name 2-Methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77290-89-2
Record name 2-Methyl-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77290-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methylhex-5-enoic Acid
Reactant of Route 2
Reactant of Route 2
2-methylhex-5-enoic Acid
Reactant of Route 3
2-methylhex-5-enoic Acid
Reactant of Route 4
2-methylhex-5-enoic Acid
Reactant of Route 5
2-methylhex-5-enoic Acid
Reactant of Route 6
2-methylhex-5-enoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.